molecular formula C24H36N2O3 B2516512 3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921835-60-1

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

Cat. No.: B2516512
CAS No.: 921835-60-1
M. Wt: 400.563
InChI Key: QKESCVUCTBELSS-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide is a useful research compound. Its molecular formula is C24H36N2O3 and its molecular weight is 400.563. The purity is usually 95%.
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Biological Activity

3-Cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.

  • Molecular Formula: C24H36N2O3
  • Molecular Weight: 400.563 g/mol
  • CAS Number: 921835-60-1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could act as a modulator at various receptor sites, influencing neurotransmitter release and activity.

Antimicrobial Activity

In vitro studies have shown that derivatives of the oxazepin structure exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo) have demonstrated effectiveness against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans) .

Antioxidant Activity

Research has indicated that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways. This could make it a candidate for treating inflammatory diseases .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Antioxidant PotentialReduction in oxidative stress markers
Anti-inflammatory ResponsesDecreased levels of TNF-alpha and IL-6

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results showed a notable reduction in bacterial load when treated with the compound compared to controls.
  • Case Study on Inflammatory Models:
    • In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, indicating its potential utility in clinical settings for inflammatory conditions.

Properties

IUPAC Name

3-cyclopentyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3/c1-17(2)13-14-26-20-11-10-19(15-21(20)29-16-24(3,4)23(26)28)25-22(27)12-9-18-7-5-6-8-18/h10-11,15,17-18H,5-9,12-14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKESCVUCTBELSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.